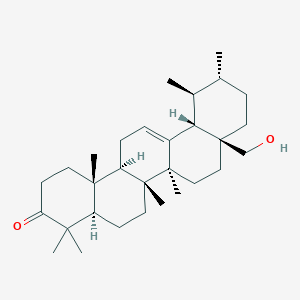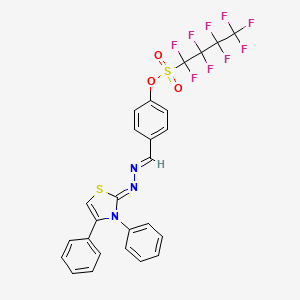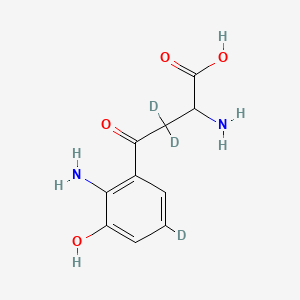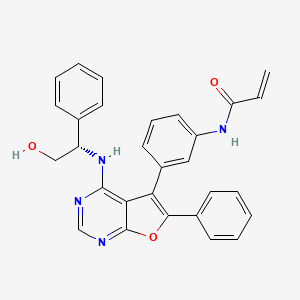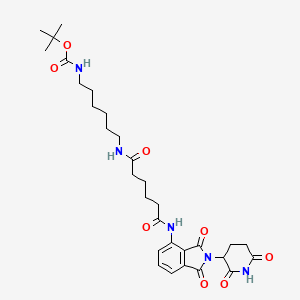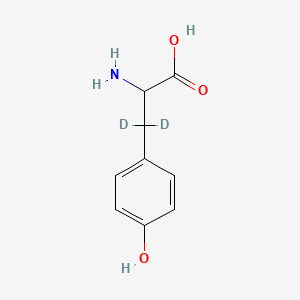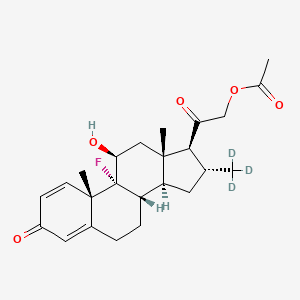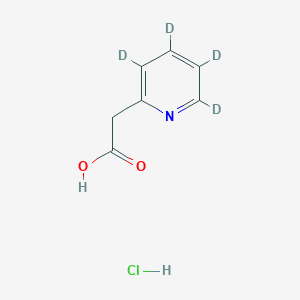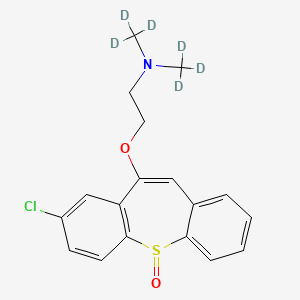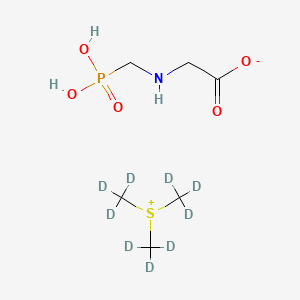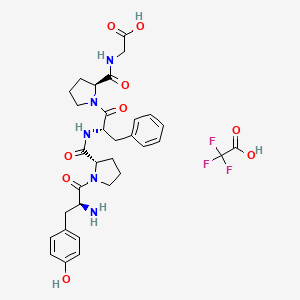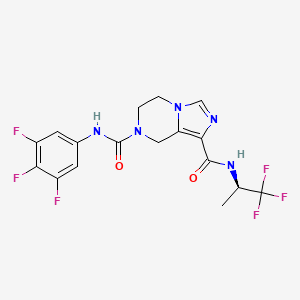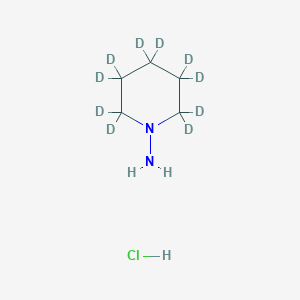
1-Aminopiperidine-d10 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopiperidine-d10 (hydrochloride) is a deuterated derivative of 1-aminopiperidine, where ten hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminopiperidine-d10 (hydrochloride) typically involves the deuteration of 1-aminopiperidine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration. The resulting deuterated compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 1-aminopiperidine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminopiperidine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of 1-aminopiperidine-d10.
Reduction: Secondary amines with deuterium labeling.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Aminopiperidine-d10 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-aminopiperidine-d10 (hydrochloride) is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques such as mass spectrometry. This enables researchers to study the behavior and interactions of the compound in different environments, providing valuable insights into molecular pathways and targets .
Comparación Con Compuestos Similares
1-Aminopiperidine: The non-deuterated form of the compound.
1-Piperidinamine-d10: Another deuterated derivative with similar properties.
Comparison: 1-Aminopiperidine-d10 (hydrochloride) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for detailed studies that are not possible with non-deuterated compounds. This makes it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C5H13ClN2 |
|---|---|
Peso molecular |
146.68 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H/i1D2,2D2,3D2,4D2,5D2; |
Clave InChI |
ZTNLXZOJUZAGRP-QXHYUYGDSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
C1CCN(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


